rac Desfluoro Citalopram Hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

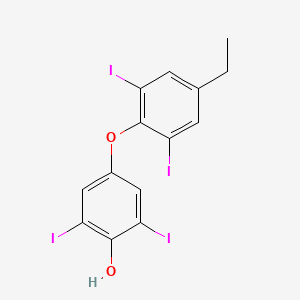

Rac Desfluoro Citalopram Hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₃BrN₂O and its molecular weight is 387.31. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility and Correlation Models

- Solubility in Ethanol Mixtures: The solubility of citalopram hydrobromide in ethanol mixed with cosolvents such as toluene and ethyl acetate was studied, revealing solubility improvements of the drug. The solubility increases with the cosolvent mass fraction, indicating its significance for purification, recrystallization, and clinical application (Wu, J. et al., 2019).

Analytical and Diagnostic Techniques

- Citalopram Potentiometric Membrane Sensor: A novel citalopram potentiometric membrane sensor was developed for determining citalopram in formulations and urine, showcasing the sensor's fast, stable, and wide-range citalopram concentration detection (Faridbod, F. et al., 2020).

- Field Effect Transistor Based Sensor: An extended gate field-effect transistor was investigated for selective determination of citalopram, offering increased accuracy, sensitivity, precision, and selectivity in drug assays (Sheibani, S. et al., 2020).

Compatibility and Stability Studies

- Pharmaceutical Compatibility with Excipients: The compatibility of citalopram hydrobromide with various excipients was studied using techniques like Differential Scanning Calorimetry (DSC), X-ray diffraction, and solid-state NMR, indicating its thermal stability and absence of chemical interaction with excipients (Araújo Pires, S. et al., 2016).

Clinical Research and Trials

- Lack of Efficacy in Autism Spectrum Disorders: A study found that citalopram was ineffective in treating repetitive behavior in children with autism spectrum disorders, highlighting its limited clinical application in this area (King, B. et al., 2009).

- Depression Prevention in Cancer Patients: A trial suggested that prophylactic treatment with citalopram may decrease the incidence of depression in patients undergoing head and neck cancer therapy (Lydiatt, W. et al., 2008).

Environmental and Toxicological Studies

- Degradation Under Simulated Sunlight: Citalopram showed moderate degradation in water at alkaline pH under simulated sunlight, indicating environmental stability but potential for dissipation in natural waters (Kwon, J. & Armbrust, K., 2005).

- Reproductive Toxicity in Male Rats: Research showed that citalopram induced testicular damage and reproductive disorders in male rats, signaling its potential reproductive toxicity (Ilgın, S. et al., 2017).

Miscellaneous Applications

- Laboratory Procedures and Storage Recommendations: Guidelines for the long-term storage and preparation of citalopram hydrobromide solutions for biological experiments were provided, indicating its stability and solubility characteristics in various solvents (Citalopram hydrobromide, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Rac Desfluoro Citalopram Hydrobromide is a derivative of Citalopram, a selective serotonin reuptake inhibitor (SSRI). The primary target of this compound is the serotonin transporter (Solute Carrier Family 6) . This transporter plays a crucial role in the reuptake of serotonin (5-HT) from the synaptic cleft into presynaptic neurons, thereby terminating the action of serotonin .

Mode of Action

This compound, like Citalopram, is believed to enhance serotonergic transmission in the central nervous system (CNS) by inhibiting the reuptake of serotonin . This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, which can then bind to post-synaptic receptors and exert its effects .

Biochemical Pathways

The enhanced serotonergic transmission resulting from the inhibition of serotonin reuptake can affect various biochemical pathways. For instance, it has been suggested that Citalopram can block U46619-induced Rap1 activation in platelets, which may be one of the mechanisms contributing to its antiplatelet effects . .

Pharmacokinetics

It’s known that the compound is hygroscopic and should be stored in a freezer under an inert atmosphere . Its melting point is between 82 - 84°C . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of serotonin reuptake by this compound can lead to an increase in serotonergic transmission in the CNS. This can result in various molecular and cellular effects, potentially contributing to its antidepressant effects . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its hygroscopic nature suggests that it may absorb moisture from the environment, which could potentially affect its stability . Furthermore, factors such as pH, temperature, and the presence of other substances could potentially influence its action and efficacy.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac Desfluoro Citalopram Hydrobromide involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-chloro-1-(3,4-dihydroxyphenyl)ethanone", "N,N-dimethyl-3-(1-naphthalenyloxy)propan-1-amine", "Sodium hydride", "Hydrobromic acid", "Sodium hydroxide", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Preparation of 2-chloro-1-(3,4-dihydroxyphenyl)ethanone by reacting 3,4-dihydroxybenzaldehyde with 2-chloroacetyl chloride in the presence of sodium hydroxide and methanol.", "Step 2: Preparation of N,N-dimethyl-3-(1-naphthalenyloxy)propan-1-amine by reacting 1-naphthol with N,N-dimethylpropan-1-amine in the presence of sodium hydride and ethanol.", "Step 3: Preparation of rac Desfluoro Citalopram by reacting 2-chloro-1-(3,4-dihydroxyphenyl)ethanone with N,N-dimethyl-3-(1-naphthalenyloxy)propan-1-amine in the presence of acetone and sodium hydroxide.", "Step 4: Preparation of rac Desfluoro Citalopram Hydrobromide by reacting rac Desfluoro Citalopram with hydrobromic acid in the presence of diethyl ether and water." ] } | |

CAS No. |

1332724-04-5 |

Molecular Formula |

C₂₀H₂₃BrN₂O |

Molecular Weight |

387.31 |

Synonyms |

1-[3-(Dimethylamino)propyl]-1,3-dihydro-1-phenyl-5-isobenzofurancarbonitrile Hydrobromide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144839.png)

![N-[2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methoxyphenyl]methanesulfonamide](/img/structure/B1144849.png)

![2-[(2Z)-3-ethenyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]acetamide](/img/structure/B1144852.png)

![10-[2-(1-methyl-2-piperidinyl)ethyl]-10H-phenothiazine hydrochloride](/img/structure/B1144853.png)

![[2-(Azidomethyl)pyridin-3-yl]-imidazol-1-ylmethanone](/img/structure/B1144855.png)